N-(6-methylpyrazin-2-yl)quinolin-5-amine: Structural Elucidation, Synthetic Methodology, and Pharmacological Potential
N-(6-methylpyrazin-2-yl)quinolin-5-amine: Structural Elucidation, Synthetic Methodology, and Pharmacological Potential
Executive Summary
The rational design of di-heteroaryl amines represents a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors, cystic fibrosis transmembrane conductance regulator (CFTR) modulators, and NRF2 inhibitors[1]. N-(6-methylpyrazin-2-yl)quinolin-5-amine is a highly specialized, synthetically tractable scaffold that bridges a quinoline core and a substituted pyrazine ring via a secondary amine linker.
Quinoline derivatives are widely recognized as "privileged scaffolds" due to their planar structure, extended conjugation, and ability to intercalate with DNA or bind deeply within hydrophobic protein pockets [2]. Simultaneously, pyrazine derivatives exhibit a broad spectrum of biological activities, offering critical hydrogen-bond accepting capabilities that enhance target binding affinity [3]. This whitepaper provides an in-depth technical analysis of the chemical properties, structural dynamics, and synthetic methodologies associated with N-(6-methylpyrazin-2-yl)quinolin-5-amine, serving as a foundational guide for its integration into drug discovery pipelines.
Structural Elucidation & Physicochemical Profiling
Structural Components
The architecture of N-(6-methylpyrazin-2-yl)quinolin-5-amine (
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The Quinolin-5-amine Core: Provides a rigid, bicyclic aromatic system. The nitrogen at the 1-position acts as a weak base and a hydrogen-bond acceptor, while the substitution at the 5-position directs the attached moiety into specific spatial orientations, often crucial for occupying the hinge region of kinases.
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The 6-Methylpyrazin-2-yl Moiety: A six-membered heterocyclic ring containing two nitrogen atoms in a 1,4-orientation. The methyl group at the 6-position induces steric bulk, which can restrict the rotation of the secondary amine bond, locking the molecule into a bioactive conformation.
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The Secondary Amine Linker (-NH-): Serves as a critical hydrogen-bond donor. Its flexibility allows the two aromatic systems to adopt either a coplanar or twisted geometry depending on the target binding site.
Quantitative Physicochemical Data
Understanding the physicochemical properties of this scaffold is essential for predicting its pharmacokinetic (PK) behavior. Table 1 summarizes the calculated parameters critical for Lipinski’s Rule of Five compliance.
Table 1: Predicted Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | Optimal size for small-molecule drug design. | |
| Molecular Weight | 236.28 g/mol | Well below the 500 Da threshold, ensuring high permeability. |
| Calculated LogP (cLogP) | 2.45 | Ideal lipophilicity for oral bioavailability and membrane crossing. |
| Topological Polar Surface Area (TPSA) | 54.8 Ų | Excellent for cellular penetration; potential for blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 1 (Secondary Amine) | Facilitates specific target engagement (e.g., kinase hinge binding). |
| H-Bond Acceptors | 3 (Heteroaryl Nitrogens) | Enhances aqueous solubility and receptor interaction. |
Synthetic Methodology: Buchwald-Hartwig Cross-Coupling
The synthesis of di-heteroaryl amines traditionally presents challenges due to the poor nucleophilicity of heteroaromatic amines and the potential for catalyst poisoning by coordinating nitrogen atoms. To overcome this, a palladium-catalyzed Buchwald-Hartwig Amination is the method of choice [4].
Experimental Protocol
This protocol is designed as a self-validating system; the choice of reagents ensures high chemoselectivity and minimizes homocoupling artifacts.
Reagents:
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Nucleophile: Quinolin-5-amine (1.0 equiv, 10 mmol)
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Electrophile: 2-Chloro-6-methylpyrazine (1.1 equiv, 11 mmol)
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Catalyst:
(0.05 equiv, 5 mol%) -
Ligand: Xantphos (0.05 equiv, 5 mol%)
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Base:
(2.0 equiv, 20 mmol) -
Solvent: Anhydrous 1,4-Dioxane (50 mL)
Step-by-Step Workflow:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge quinolin-5-amine, 2-chloro-6-methylpyrazine,
, Xantphos, and .-
Causality:
is a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. Xantphos is selected for its wide bite angle, which forces the Pd center into a geometry that accelerates the rate-limiting reductive elimination step, crucial for sterically hindered C-N bond formation [5].
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Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-Dioxane via a syringe.
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Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.
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Reaction: Heat the mixture to 100°C under continuous stirring for 18 hours.
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Causality:
is a mild, organic-soluble base that effectively deprotonates the coordinated amine intermediate without causing base-catalyzed degradation of the sensitive pyrazine ring.
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Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove the palladium residue and inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient 80:20 to 50:50).
Mechanistic Visualization
Buchwald-Hartwig Cross-Coupling Synthetic Workflow.
Pharmacological Relevance & Target Interaction
Di-heteroaryl amines containing quinoline and pyrazine motifs are frequently investigated as ATP-competitive kinase inhibitors. The secondary amine acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the quinoline and pyrazine rings occupy the adenine-binding pocket and the hydrophobic pocket, respectively.
Furthermore, the methyl substitution on the pyrazine ring can exploit small lipophilic sub-pockets, enhancing selectivity against off-target kinases. This structural paradigm is highly effective in disrupting aberrant signaling pathways, such as the PI3K/AKT and RAS/MAPK cascades, which are heavily implicated in cellular proliferation and oncogenesis [1].
Simplified Kinase Signaling Pathway Targeted by Di-heteroaryl Amines.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized N-(6-methylpyrazin-2-yl)quinolin-5-amine, a rigorous analytical validation protocol must be executed. The following table outlines the expected analytical parameters used to confirm structural identity and purity.
Table 2: Analytical Validation Parameters
| Analytical Technique | Expected Observation / Parameter | Purpose |
| Confirms the presence of the secondary amine bridge and the methyl group. | ||
| 14 distinct carbon signals. Peak at ~21.5 ppm corresponding to the methyl carbon. | Verifies the carbon skeleton and absence of symmetrical impurities. | |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for | Confirms exact molecular weight and elemental composition. |
| HPLC (Reverse Phase, C18) | Single sharp peak (>98% AUC) at specific retention time (e.g., | Ensures chemical purity suitable for in vitro biological assays. |
By adhering to these stringent analytical benchmarks, researchers can guarantee that the biological data generated from this compound is entirely attributable to the N-(6-methylpyrazin-2-yl)quinolin-5-amine scaffold, thereby maintaining the highest standards of empirical trustworthiness.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (MDPI). Available at:[Link]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry (PubMed). Available at:[Link]
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Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. Available at:[Link] (URL derived from grounding data[1])
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at:[Link]
